

# Physical and chemical properties of Isokaempferide.

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## Compound of Interest

Compound Name: Isokaempferide

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## Isokaempferide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Isokaempferide**, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **Isokaempferide**, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

### Physical and Chemical Properties

**Isokaempferide**, also known as 3-O-methylkaempferol, is a flavonol derivative.<sup>[1][2]</sup> Its chemical structure consists of a flavonoid backbone with a methoxy group at the C3 position.<sup>[3]</sup> This structural feature distinguishes it from its well-known counterpart, kaempferol.

### Table 1: Physical and Chemical Properties of Isokaempferide

Property	Value	Reference(s)
IUPAC Name	5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one	[4]
Synonyms	3-Methylkaempferol, Kaempferol 3-methyl ether, 3-O-Methylkaempferol, 5,7,4'-trihydroxy-3-methoxyflavone	[1][2]
CAS Number	1592-70-7	[2]
Molecular Formula	C <sub>16</sub> H <sub>12</sub> O <sub>6</sub>	[4]
Molecular Weight	300.26 g/mol	[4]
Appearance	Yellow powder/solid	[2]
Melting Point	>300 °C	[1]
Boiling Point	586.2 ± 50.0 °C at 760 mmHg (Predicted)	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Practically insoluble in water.	[1][3]
logP (Octanol-Water Partition Coefficient)	2.22 (Predicted)	[1]
Hydrogen Bond Donor Count	3	[4]
Hydrogen Bond Acceptor Count	6	[4]
SMILES	<chem>COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O</chem>	[4]

InChI	InChI=1S/C16H12O6/c1-21-16-14(20)13-11(19)6-10(18)7-12(13)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3	[4]
InChIKey	VJJZJBUCDWKPLC-UHFFFAOYSA-N	[4]

## Experimental Protocols

### Extraction and Isolation of Isokaempferide from Plant Material

**Isokaempferide** can be isolated from various plant sources.[5] A general protocol for its extraction and isolation involves the following steps:

- **Drying and Grinding:** Plant material (e.g., leaves, aerial parts) is dried to remove moisture and then finely ground to increase the surface area for extraction.[6][7]
- **Extraction:** The powdered plant material is extracted with a suitable organic solvent. Methanol or ethanol are commonly used due to their polarity, which is effective for extracting flavonoids.[7][8] Techniques such as maceration (soaking at room temperature) or ultrasound-assisted extraction (UAE) can be employed to enhance extraction efficiency.[6][8]
- **Filtration and Concentration:** The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[7]
- **Fractionation:** The crude extract is typically subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[5]
- **Chromatographic Purification:** The fraction containing **Isokaempferide** is further purified using column chromatography.[5][6] Silica gel or Sephadex LH-20 are common stationary phases.[5][7] A gradient elution system with a mixture of solvents (e.g., chloroform and methanol) is used to separate the compounds.[7] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Final Purification: Fractions containing pure **Isokaempferide** are combined and the solvent is evaporated. The purity of the isolated compound is then confirmed by analytical techniques such as HPLC, NMR, and Mass Spectrometry.[2]



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**Figure 1.** General workflow for the extraction and isolation of **Isokaempferide**.

## High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with a Diode Array Detector (DAD) is a standard method for the quantification and purity assessment of **Isokaempferide**. [2][9]

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used. [10][11]
- Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). [9][10]
- Flow Rate: A typical flow rate is around 1.0 mL/min. [9]
- Detection: Detection is performed using a DAD, with the wavelength set at the maximum absorbance of **Isokaempferide** (around 265-370 nm). [10]
- Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard of known concentration. [9]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of **Isokaempferide**.

- **Sample Preparation:** A few milligrams (typically 5-25 mg for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR) of the purified compound are dissolved in a deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.[\[12\]](#)[\[13\]](#) The solution should be free of particulate matter.[\[12\]](#)
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[14\]](#)
- **Analysis:** The chemical shifts ( $\delta$ ), coupling constants (J), and integration values of the signals in the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are analyzed to confirm the structure of **Isokaempferide**.[\[14\]](#) 2D NMR techniques like COSY, HSQC, and HMBC can be used for more detailed structural assignments.[\[14\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Isokaempferide**, further confirming its identity.

- **Ionization Source:** Electrospray ionization (ESI) is a common ionization technique for flavonoids.[\[15\]](#)
- **Mass Analyzer:** Quadrupole, Time-of-Flight (TOF), or ion trap mass analyzers can be used.[\[15\]](#)
- **Analysis:** The mass spectrum will show the molecular ion peak ( $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$ ), which corresponds to the molecular weight of **Isokaempferide**. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, providing further structural information.[\[15\]](#)

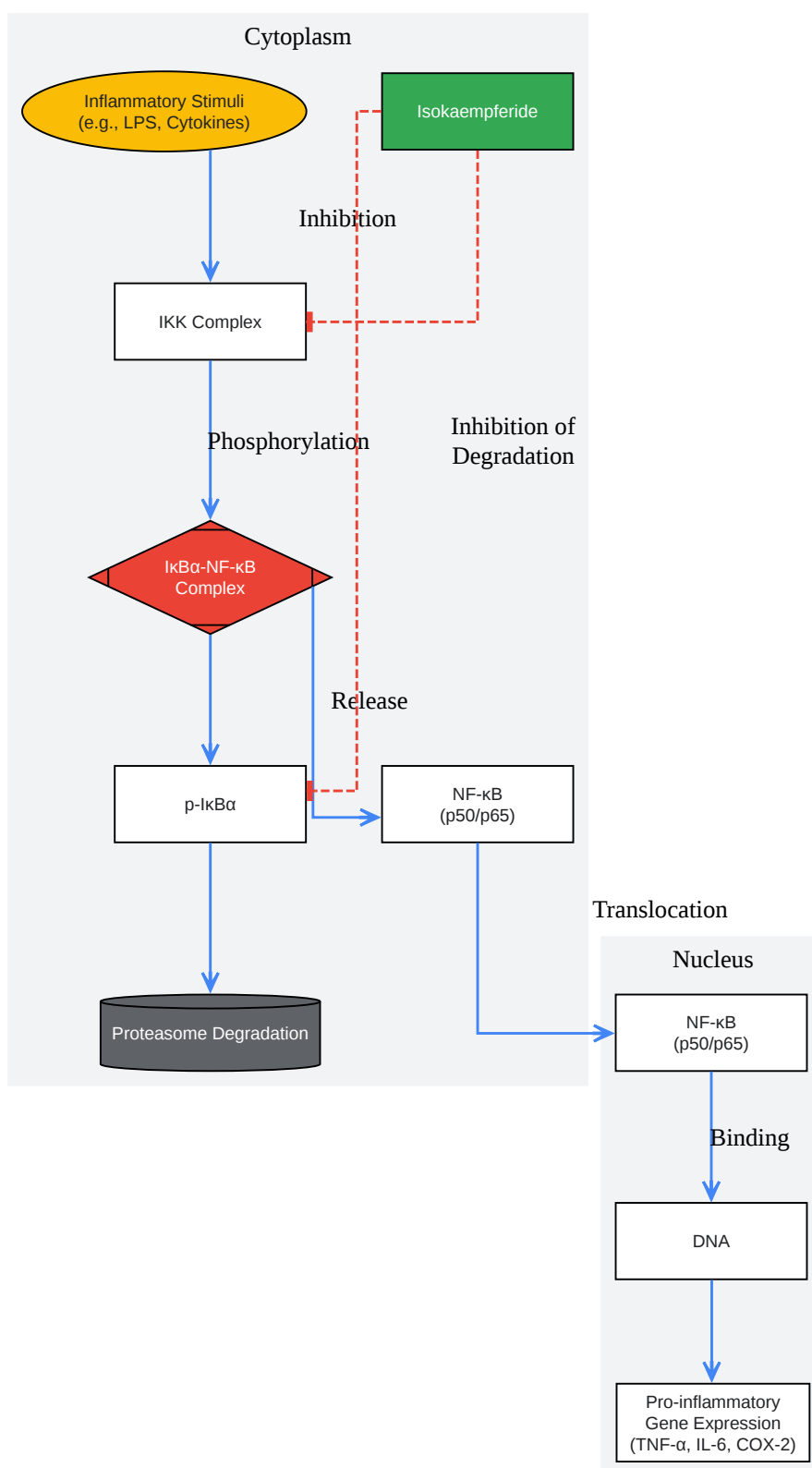
## Biological Activities and Signaling Pathways

**Isokaempferide** exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects. These activities are mediated through its interaction with various cellular signaling pathways.

### Anti-inflammatory Activity and the NF- $\kappa$ B Signaling Pathway

Chronic inflammation is implicated in numerous diseases. **Isokaempferide** has demonstrated potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway.[16][17] NF- $\kappa$ B is a key transcription factor that regulates the expression of pro-inflammatory genes.[18]

In the canonical NF- $\kappa$ B pathway, inflammatory stimuli lead to the activation of the I $\kappa$ B kinase (IKK) complex.[18] IKK then phosphorylates the inhibitory protein I $\kappa$ B $\alpha$ , targeting it for ubiquitination and subsequent degradation by the proteasome.[18] This releases NF- $\kappa$ B (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators such as TNF- $\alpha$ , IL-6, and COX-2.[19] **Isokaempferide** is thought to inhibit this pathway by preventing the degradation of I $\kappa$ B $\alpha$ , thereby sequestering NF- $\kappa$ B in the cytoplasm.[16]



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**Figure 2. Isokaempferide's inhibition of the NF-κB signaling pathway.**

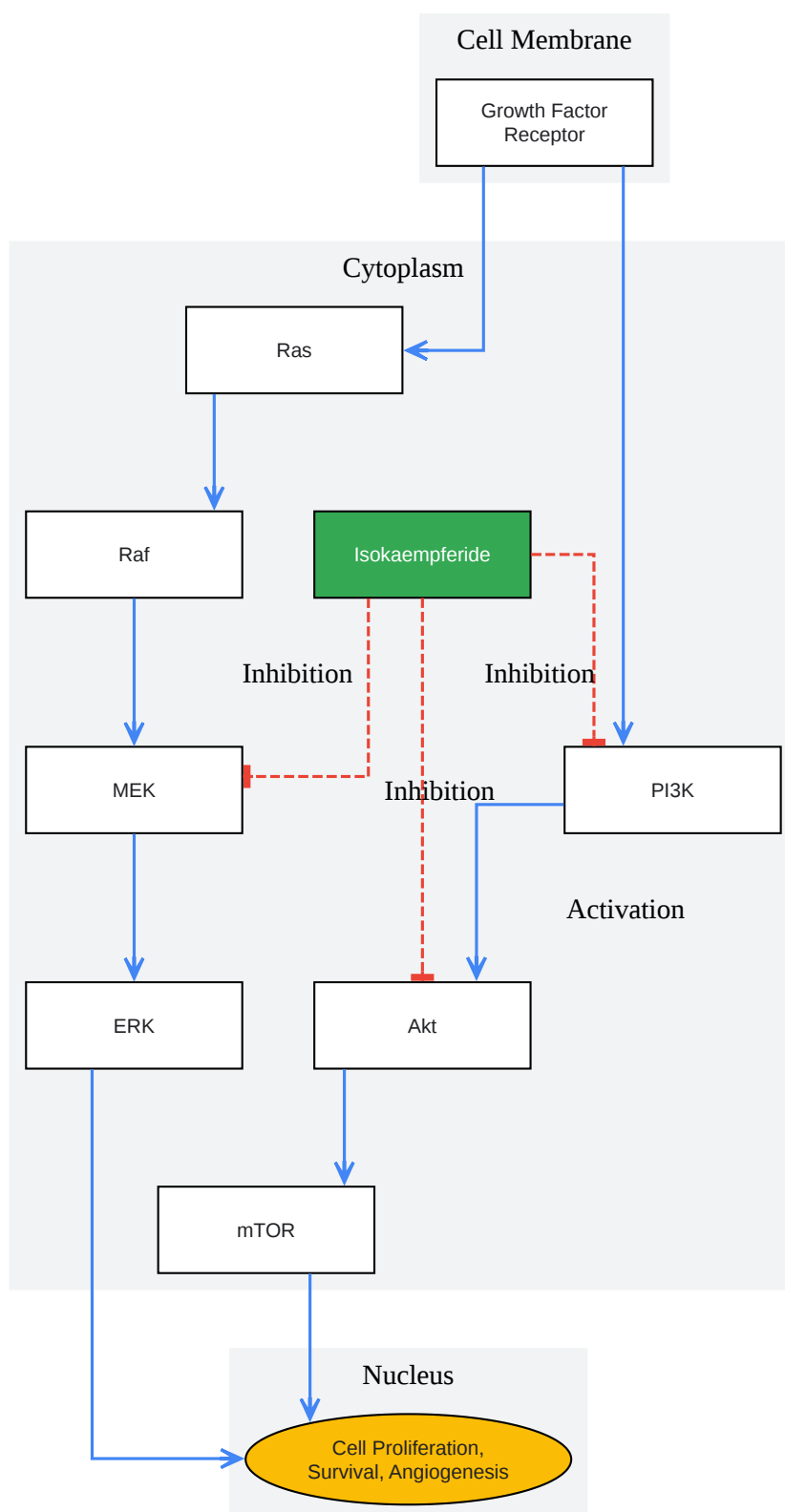
## Antiproliferative Activity and the PI3K/Akt and MAPK Signaling Pathways

**Isokaempferide** has also been investigated for its potential anticancer properties. Its antiproliferative effects are often attributed to the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical for cell growth, proliferation, and survival.[20][21][22]

The PI3K/Akt pathway is a key regulator of cell survival and proliferation.[23] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt.[20] Activated Akt then phosphorylates a variety of downstream targets, including mTOR, to promote cell growth and inhibit apoptosis.[20][23] Flavonoids like kaempferol, a close structural analog of **Isokaempferide**, have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[24][25]

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[21] The MAPK family includes ERK, JNK, and p38.[22] Dysregulation of the MAPK pathway is common in cancer.[21] Kaempferol has been shown to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.[26][27]





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**Figure 3.** Potential modulation of PI3K/Akt and MAPK pathways by **Isokaempferide**.

## Conclusion

**Isokaempferide** is a promising natural compound with well-defined physical and chemical properties and a range of biological activities. Its ability to modulate key signaling pathways, such as NF- $\kappa$ B, PI3K/Akt, and MAPK, underscores its therapeutic potential for inflammatory diseases and cancer. This technical guide provides a foundational understanding of **Isokaempferide**, which should facilitate further research and development of this compound for clinical applications.

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